Dual CCR2/CCR5 Antagonism at Low Nanomolar Potency vs. Selective Single-Receptor Antagonists
BMS-813160 exhibits potent dual antagonism of both CCR2 (IC50 = 6.2 nM) and CCR5 (IC50 = 3.6 nM) [1]. In contrast, PF-4136309 is a selective CCR2 antagonist (IC50 = 5.2 nM) with no reported activity on CCR5, while Maraviroc is a selective CCR5 antagonist (IC50 = 7.94 nM) with no activity on CCR2 [2]. This dual activity is the defining differentiating feature, enabling simultaneous blockade of two chemokine pathways that often function redundantly in inflammatory and tumor microenvironments.
| Evidence Dimension | Receptor binding potency (IC50) |
|---|---|
| Target Compound Data | CCR2: 6.2 nM; CCR5: 3.6 nM |
| Comparator Or Baseline | PF-4136309: CCR2 5.2 nM, CCR5 inactive; Maraviroc: CCR5 7.94 nM, CCR2 inactive |
| Quantified Difference | BMS-813160 is equipotent on both receptors, whereas comparators are selective for one receptor only. |
| Conditions | Radioligand binding competition assays using human recombinant receptors |
Why This Matters
This dual activity profile is critical for research applications requiring simultaneous interrogation of both CCR2 and CCR5 pathways without the confounding variable of using two separate single-target inhibitors.
- [1] Cherney RJ, et al. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate. ACS Med Chem Lett. 2021;12(11):1753-1758. View Source
- [2] Maraviroc: GtoPdb Ligand Activity Chart. IUPHAR/BPS Guide to Pharmacology. View Source
